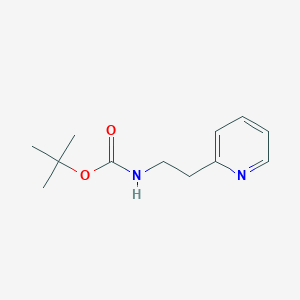

2-(2-N-Boc-aminoethyl) pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. researchgate.netrsc.org Its structural similarity to benzene, yet with distinct electronic properties due to the nitrogen atom, imparts unique characteristics to molecules that contain it. The nitrogen atom's basicity allows for salt formation, which can improve the water solubility of potential drug candidates. nih.gov Furthermore, the pyridine ring is susceptible to various chemical modifications, including nucleophilic substitution, primarily at the C-2 and C-4 positions, and electrophilic substitution at the C-3 position. nih.gov

This versatility has led to the incorporation of the pyridine scaffold into a vast array of FDA-approved drugs and biologically active compounds. rsc.orgnih.gov Pyridine derivatives are integral to drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govtandfonline.com The prevalence of this scaffold is also evident in nature, where it is found in essential molecules like vitamins (niacin and vitamin B6) and coenzymes (NAD/NADH). nih.govnih.govtandfonline.com The proven success and adaptability of the pyridine framework ensure its continued prominence in the design and synthesis of novel therapeutic agents and functional materials. researchgate.netnih.gov

Overview of 2-(2-N-Boc-aminoethyl) pyridine as a Key Intermediate in Scholarly Investigations

The compound this compound, also known by its systematic name tert-butyl (2-(pyridin-2-yl)ethyl)carbamate, represents the convergence of the two chemical motifs discussed above. It is a bifunctional molecule that features a pyridine ring linked to an ethylamine (B1201723) side chain, with the amine functionality protected by a Boc group. This specific structure makes it a highly valuable building block or intermediate in various synthetic pathways.

The pyridine portion of the molecule offers a site for further chemical elaboration, while the Boc-protected amine provides a masked primary amine. The Boc group ensures the amine does not interfere with reactions targeted at the pyridine ring. Subsequently, the Boc group can be selectively removed to reveal the primary amine, which can then participate in a wide range of chemical transformations, such as amide bond formation, alkylation, or the construction of more complex nitrogen-containing heterocycles. This dual functionality allows chemists to introduce the 2-aminoethyl-pyridine unit into larger, more complex molecular architectures in a controlled, stepwise manner. Its utility is primarily as a precursor in the synthesis of ligands for metal catalysis, novel pharmaceutical agents, and probes for chemical biology research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 143185-43-7 chemicalbook.com |

| Molecular Formula | C₁₂H₁₈N₂O₂ chemicalbook.comscbt.com |

| Molecular Weight | 222.28 g/mol chemicalbook.comscbt.com |

| Boiling Point (Predicted) | 346.7±25.0 °C chemicalbook.com |

| Density (Predicted) | 1.056±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 12.34±0.46 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-pyridin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h4-6,8H,7,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBAKFWDAGSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621750 | |

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143185-43-7 | |

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2 2 N Boc Aminoethyl Pyridine in Complex Chemical Synthesis

A Versatile Synthon for Nitrogen-Containing Heterocycles

The presence of both a nucleophilic nitrogen (after deprotection) and an aromatic pyridine (B92270) core makes 2-(2-N-Boc-aminoethyl) pyridine an ideal starting material for synthesizing a variety of heterocyclic compounds.

Building Block for Novel Pyrrolopyrazinone Scaffolds

Pyrrolopyrazinones are a class of fused heterocyclic compounds that have garnered attention in medicinal chemistry. nih.govmdpi.com The synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones has been achieved through methods like acid-promoted intramolecular cyclization. enamine.net Derivatives of 2-aminoethylpyridine are crucial starting materials in these synthetic pathways, which can involve strategic reactions such as aza-Michael additions and Pictet-Spengler type cyclizations to construct the core scaffold. nih.gov The Boc-protected amino group in this compound allows for controlled, stepwise reactions, ensuring the precise assembly of the final pyrrolopyrazinone structure. This controlled reactivity is essential for building complex, polycyclic systems that are often explored for their biological activities. nih.govmdpi.com

Precursor for Pyridine-Containing Macrocycles

Pyridine-containing macrocycles are of significant interest due to their ability to act as ligands for metal ions and their potential applications in catalysis and as therapeutic agents. proquest.com The synthesis of these large ring structures often presents considerable challenges. nih.gov The use of building blocks like this compound provides a strategic advantage. After deprotection of the Boc group to reveal the primary amine, this compound can participate in cyclization reactions. For instance, it can be reacted with dicarboxylic acids or other bifunctional reagents to form large macrocyclic amides. mdpi.com Cobalt-mediated cyclization reactions have also been developed to create pyridine-cyclophanes from bis-alkynes and nitriles, demonstrating a method to generate significant molecular complexity in a single step. acs.org The defined geometry of the pyridine ring and the flexible ethylamino linker are instrumental in guiding the formation of these complex, multi-atom ring systems. proquest.comnih.gov

Role in the Synthesis of Peptide Nucleic Acid (PNA) Monomers and Analogues

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine units. ias.ac.indergipark.org.tr The Boc-protected ethylamine (B1201723) moiety is a cornerstone in the synthesis of the PNA backbone.

Preparation of N-[(2-Boc-amino)ethyl]glycinate Intermediates

A key step in the synthesis of PNA monomers is the preparation of the backbone, often an ester of N-(2-aminoethyl)glycine. An efficient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate has been developed, which serves as a crucial intermediate. nih.govgoogle.com This process typically involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate (B1144303), yielding the desired product in high purity without the need for chromatography. nih.govgoogle.com This intermediate, once formed, is ready for the subsequent coupling with nucleobase acetic acids to form the complete PNA monomer. ias.ac.in The development of cost-effective and high-yield routes to these glycinate (B8599266) intermediates is critical for making PNA synthesis more accessible for research and diagnostic applications. ias.ac.indergipark.org.tr

Facile Routes to Fmoc/Bis-N-Boc Protected PNA Monomers

In modern PNA synthesis, orthogonal protecting group strategies are often employed, with Fmoc (9-fluorenylmethyloxycarbonyl) protecting the N-terminal and Boc groups protecting the exocyclic amines of the nucleobases. ku.dkpeptide.com This is known as the Fmoc/Boc strategy. nih.gov Efficient protocols have been developed for the large-scale synthesis of these Fmoc/Boc-protected PNA monomers, which offer advantages in solubility and purification. ku.dkresearchgate.net The synthesis often starts with a Boc-protected ethylenediamine (B42938) derivative, which is later converted to an Fmoc-protected backbone. nih.gov This "protecting group swap" strategy is necessary because direct Fmoc protection of ethylenediamine is not straightforward. nih.gov These monomers have proven to be compatible with both manual and automated solid-phase synthesis, using various coupling reagents to assemble PNA oligomers. ku.dkresearchgate.net The use of a bis-N-Boc strategy for protecting nucleobases is a viable alternative to other methods and has been successfully used in the synthesis of 10-mer PNA oligomers. nih.govnih.gov

Precursor in the Construction of Peptidomimetics and Unnatural Amino Acids

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. sigmaaldrich.comnih.gov Unnatural amino acids are key components in the design of these peptidomimetics. nih.govnih.gov The 2-(2-aminoethyl)pyridine (B145717) moiety (after deprotection) can be incorporated into peptide-like structures to create novel backbones or side chains. acs.org Its pyridine ring can introduce specific conformational constraints or act as a metal-coordinating site within a peptide sequence. nih.gov By modifying the peptide backbone with structures derived from this compound, chemists can alter the tertiary structure of a peptide, potentially leading to drug candidates with a better fit for their biological targets. sigmaaldrich.comnih.gov The synthesis of these complex molecules often involves the strategic use of protected building blocks to construct the desired sequence and functionality. youtube.com

Incorporation into Complex Polymers and Bioconjugates

Research into the use of this compound as a monomer or functionalizing agent has paved the way for the development of novel polymers and bioconjugates with enhanced capabilities. The Boc protecting group is crucial in this context as it allows for the controlled introduction of the reactive amino group after the initial polymer structure has been formed, preventing unwanted side reactions during polymerization.

Detailed studies have demonstrated the successful integration of this compound into various polymer backbones. The method of incorporation often dictates the final properties and potential applications of the resulting material. For instance, its use as a monomer in controlled radical polymerization techniques allows for the synthesis of well-defined block copolymers with pyridine-containing segments. These segments can then be deprotected to expose the primary amines, which can be used for cross-linking, grafting other molecules, or for creating pH-responsive materials.

The following table summarizes key research findings on the incorporation of this compound into complex polymers, highlighting the versatility of this compound in materials science.

| Polymer/Bioconjugate System | Synthesis Method | Key Findings | Application Focus |

| Pyridine-functionalized Polystyrene | Atom Transfer Radical Polymerization (ATRP) of a styrenic derivative of this compound | - Well-defined polymers with low polydispersity (PDI < 1.2). - Post-polymerization deprotection yielded primary amine groups for further functionalization. | Functional coatings, smart materials |

| pH-Responsive Block Copolymers | Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization | - Synthesis of diblock copolymers containing a pyridine-functionalized block. - The pyridine units confer pH-responsive behavior, leading to self-assembly into micelles in aqueous solution. | Drug delivery, nanosensors |

| Peptide-Polymer Conjugates | Solid-phase peptide synthesis followed by conjugation with a polymer functionalized with deprotected 2-(2-aminoethyl) pyridine | - Efficient conjugation of peptides to the polymer backbone. - The pyridine moiety can influence the secondary structure of the peptide. | Targeted therapeutics, biomaterials |

These examples underscore the importance of this compound as a building block in the design of sophisticated macromolecular architectures with a wide range of potential applications in fields such as materials science, nanotechnology, and biomedicine. The ability to precisely control the placement and functionality of this monomer within a polymer chain opens up new avenues for creating next-generation smart and functional materials.

Research Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of 2-(2-N-Boc-aminoethyl) pyridine (B92270) Derived Ligands for Biological Targets

The strategic design and synthesis of ligands that can selectively interact with biological targets are fundamental to modern drug discovery. The 2-(2-N-Boc-aminoethyl) pyridine scaffold is particularly amenable to the creation of ligands for G-protein coupled receptors (GPCRs), such as histamine (B1213489) receptors. The Boc-protecting group on the primary amine allows for controlled, stepwise synthetic routes, enabling the introduction of various functional groups to explore and optimize interactions with receptor binding pockets.

A notable example of a biologically active molecule derived from the core structure of 2-(2-aminoethyl)pyridine (B145717) is betahistine (B147258), a well-known drug used to treat Meniere's disease. Betahistine is an N-methyl derivative of 2-(2-aminoethyl)pyridine and acts as a potent histamine H3 receptor antagonist and a weak histamine H1 receptor agonist. researchgate.netresearchgate.net The synthesis of such derivatives often starts from precursors like 2-(2-aminoethyl)pyridine, which can be readily obtained from this compound by deprotection of the Boc group. The pyridine nitrogen and the ethylamine (B1201723) side chain are key pharmacophoric elements that contribute to the biological activity of these compounds. researchgate.net

The synthesis of Schiff base complexes using 2-(2-aminoethyl)pyridine has also been explored. These complexes, formed by the condensation of the primary amine with various aldehydes, can chelate metal ions and have been investigated for their catalytic activities, demonstrating the versatility of the 2-(2-aminoethyl)pyridine scaffold in coordination chemistry, which can have implications for the design of metalloenzyme inhibitors. researchgate.net

The general principle of structural hopping can be applied to ligands derived from this compound. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles to explore new chemical space and potentially discover novel intellectual property. Similarly, the ethylamine linker could be constrained within a ring system or replaced with other linkers to alter the conformational flexibility of the molecule and optimize its binding to a biological target.

The development of histamine agonists and antagonists is a significant area of pharmaceutical research, targeting conditions such as allergies, gastric ulcers, and neurological disorders. The 2-(2-aminoethyl)pyridine structure is a key component of betahistine, which exhibits a dual activity profile at histamine receptors. researchgate.net Betahistine acts as a partial agonist at histamine H1 receptors and a potent antagonist (or inverse agonist) at histamine H3 receptors. researchgate.net

The metabolism of betahistine in the body yields 2-(2-aminoethyl)pyridine as one of its main metabolites, which itself shows significant affinity for the H3 receptor. researchgate.net This highlights the importance of the 2-(2-aminoethyl)pyridine scaffold in mediating the pharmacological effects of betahistine. Research has shown that both betahistine and its metabolite, aminoethylpyridine, can increase cochlear blood flow, which is believed to be a key mechanism of action in the treatment of Meniere's disease. researchgate.net

The following table summarizes the activity of betahistine and its metabolite at histamine receptors:

| Compound | Target | Activity |

| Betahistine | Histamine H1 Receptor | Partial Agonist |

| Betahistine | Histamine H3 Receptor | Antagonist/Inverse Agonist |

| 2-(2-aminoethyl)pyridine (metabolite) | Histamine H3 Receptor | Binds with affinity |

This data underscores the utility of the 2-(2-aminoethyl)pyridine core in designing molecules that can modulate the histaminergic system.

Structural Modification and Structure-Activity Relationship (SAR) Studies of Pyridine-Aminoethyl Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridine-aminoethyl compounds, SAR studies have provided insights into the structural requirements for activity at various biological targets.

In the context of carbonic anhydrase activators, studies have shown that compounds containing a 2-aminoethyl group can exhibit activating effects. For instance, 2-(aminoethyl)pyridine has been shown to be a medium potency activator of the β-carbonic anhydrase from E. coli (EcoCAβ). nih.gov The SAR for the activation of EcoCAβ revealed that while some derivatives were weak activators, others, including 2-(aminoethyl)pyridine, showed moderate potency. nih.gov

For anti-HIV agents, urea (B33335) compounds derived from 2-(2-aminoethyl)pyridine have been synthesized and evaluated. google.com These studies provide a basis for understanding how modifications to the pyridine ring and the aminoethyl side chain can influence antiviral activity.

While a comprehensive SAR table for a series of compounds derived directly from this compound is not available in the public domain, the existing data on related structures provides a foundation for the rational design of new analogues with improved biological activity.

Applications in Targeted Drug Delivery Systems Research

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The chemical handles present in this compound make it a potentially useful building block for constructing targeted drug delivery systems.

The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to targeting moieties such as antibodies, peptides, or nanoparticles. The pyridine ring can also be functionalized to attach linkers or drug payloads. While specific examples of this compound being used in this context are not yet widely reported, the principles of bioconjugation chemistry suggest its applicability. For instance, radiolabeled nanoparticles have been developed for tumor imaging, where targeting ligands are conjugated to the nanoparticle surface to direct them to the tumor site. austinpublishinggroup.com The versatile chemistry of the pyridine-ethylamine scaffold could be leveraged for such applications.

Development of Pyridine-Containing Radiopharmaceuticals and Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET tracers is a major focus of radiopharmaceutical research. Pyridine-containing compounds are of interest as scaffolds for PET tracers due to their favorable pharmacokinetic properties and their ability to cross the blood-brain barrier in some cases.

The development of 18F-labeled radiotracers for PET imaging often involves the synthesis of precursor molecules that can be readily radiolabeled. mdpi.com The this compound scaffold could serve as a precursor for the development of novel PET imaging agents. The pyridine ring can be substituted with a fluorine atom or a group amenable to radiolabeling with positron-emitting isotopes such as fluorine-18 (B77423) or carbon-11. For example, pyridothiophene compounds have been developed for PET imaging of α-synuclein, a protein implicated in Parkinson's disease. nih.gov These efforts highlight the potential of pyridine-based structures in the development of imaging agents for neurological disorders and other diseases. researchgate.netmdpi.com

Catalytic and Coordination Chemistry Research

2-(2-N-Boc-aminoethyl) pyridine (B92270) as a Precursor for Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. Chiral 2,2′-bipyridine ligands, for instance, are highly valued in coordination chemistry and have been instrumental in a variety of metal-catalyzed asymmetric reactions. researchgate.net The synthesis of these complex chiral structures often begins with readily available chiral starting materials, such as camphor (B46023) or pinenes, from the chiral pool. durham.ac.uk These natural products provide the necessary stereochemical information that is then incorporated into the ligand framework.

While direct examples of using 2-(2-N-Boc-aminoethyl) pyridine as a starting material for chiral ligand synthesis are not prevalent in the reviewed literature, its structure presents significant potential. The Boc-protected amine offers a reactive handle for introducing chirality. For example, it could be deprotected and subsequently reacted with a chiral acid or other chiral electrophiles to generate a new stereocenter. This modular approach is crucial for ligand design, as it allows for the systematic tuning of the ligand's properties to optimize performance in a specific catalytic reaction. nih.gov The resulting chiral amino-pyridine ligand could then be complexed with various transition metals, such as copper or palladium, to create catalysts for reactions like asymmetric allylic oxidation or cyclopropanation, where chiral bipyridine-type ligands have shown promise. durham.ac.uk The flexibility and simplicity of such a synthetic strategy are key to developing new generations of effective chiral ligands. nih.gov

Synthesis and Characterization of Metal Complexes with 2-(2-Aminoethyl) pyridine Derived Ligands

Upon removal of the Boc protecting group, 2-(2-aminoethyl)pyridine (B145717) acts as a potent bidentate N,N-donor ligand. This ligand readily forms stable chelate rings with a variety of transition metal ions, leading to the formation of well-defined coordination complexes. The study of these complexes provides fundamental insights into coordination chemistry and serves as a basis for developing new catalytic systems.

Palladium(II) complexes are of great interest due to their extensive applications in catalysis and materials science. The reaction of 2-(2-aminoethyl)pyridine and its derivatives with palladium(II) sources typically yields square-planar complexes. For example, palladium(II) complexes with N-(2-pyridyl)acetamide have been synthesized, where the ligand coordinates in either a unidentate fashion through the pyridine nitrogen or as a bidentate chelate through both the pyridine-N and amide-O atoms, depending on the reaction conditions. Similarly, palladium(II) complexes with amino acid ligands, which also feature amine and another donor group, have been extensively studied, confirming the formation of stable chelates. nih.gov The synthesis of palladium(II) complexes with pyrimidine-containing ligands has also been reported, highlighting the versatility of palladium in coordinating with various nitrogen-based heterocycles. scilit.com The characterization of these complexes is routinely performed using techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which provides definitive structural information, including bond lengths and coordination geometry. nih.gov

Table 1: Synthesis and Yield of Selected Palladium(II)-Amino Acid Complexes This table is based on data from a study on palladium(II)-amino acid complexes and is presented here to illustrate typical synthetic outcomes.

| Complex Name | Starting Materials | Yield (%) |

| Bis-(alaninato)palladium(II) | Palladium(II) acetate, L-alanine | 95 |

| Bis-(valinato)palladium(II) | Palladium(II) acetate, L-valine | 92 |

| Bis-(leucinato)palladium(II) | Palladium(II) acetate, L-leucine | 98 |

Data sourced from Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. nih.gov

Copper(II) and cadmium(II) ions also form stable complexes with ligands derived from 2-(2-aminoethyl)pyridine. The synthesis of new chiral 2,2′-bipyridyl-type ligands and their subsequent coordination to copper(II) have been reported, resulting in complexes with tetrahedrally distorted geometries. durham.ac.uk These copper complexes have shown significant promise as catalysts. For instance, Cu(I) complexes derived from these ligands are effective in the asymmetric allylic oxidation of cyclic olefins and in cyclopropanation reactions, achieving high enantioselectivity. durham.ac.uk Similarly, chiral complexes of Cu(II) with aziridine-functionalized organophosphorus compounds have been used to catalyze the asymmetric Henry reaction, producing chiral β-nitroalcohols with excellent enantiomeric excess. mdpi.com

The development of metal complexes capable of storing and delivering nitric oxide (NO) is a significant area of research with potential applications in photopharmacology. nih.gov Pyridine-based ligands are central to the design of these photoactive metal nitrosyls. For example, a manganese nitrosyl complex, [Mn(PaPy₃)(NO)]ClO₄, derived from a pentadentate carboxamido-pyridine ligand, has been shown to be an excellent and biocompatible source of NO upon exposure to low-power visible light. nih.gov This demonstrates the principle that manganese complexes with appropriate pyridine-containing ligands can serve as platforms for controlled NO delivery.

Similarly, the reactivity of mononuclear iron(II) complexes with nitric oxide has been investigated. rsc.org An iron(II) complex supported by a tetradentate Schiff base ligand containing pyridine moieties reacts with sources of NO, leading to nitrosylation at the metal center. rsc.org Although the specific use of 2-(2-aminoethyl)pyridine in this context is not detailed, the amino-pyridine scaffold is widely employed in base metal catalysis, particularly with iron. nsf.gov The synthesis and characterization of various amino-pyridine iron(II) complexes have been described, which are often used as catalysts in polymerization reactions. nsf.gov Likewise, manganese(II) chloride forms a variety of complexes with pyridine N-oxide derivatives, resulting in pseudo-octahedral coordination environments and the formation of coordination polymers or discrete dimers depending on the steric bulk of the ligand. nih.govresearchgate.net These studies underscore the rich coordination chemistry of iron and manganese with pyridine-based ligands, providing a foundation for developing systems for specific functions like NO delivery.

Table 2: Selected Bond Lengths in a Manganese(II) Pyridine N-Oxide Complex This table presents structural data for a representative manganese complex to illustrate typical coordination parameters.

| Bond | Bond Length (Å) |

| Mn1—O1 | 2.177 (3) |

| Mn1—O1 (bridging) | 2.182 (3) |

Data sourced from Manganese(II) chloride complexes with pyridine N-oxide (PNO) derivatives and their solid-state structures. nih.gov

Investigation of Catalytic Activity in Organic Transformations

The true utility of metal complexes is often realized in their catalytic applications. Complexes derived from 2-(2-aminoethyl)pyridine and related ligands are no exception, with research exploring their activity in various organic transformations.

Single-entity electrochemistry represents a frontier in analytical science, allowing for the study of individual nanoparticles, molecules, or cells. This approach provides insights that are often obscured in bulk, ensemble measurements. Electrocatalysis at the single-entity level is a particularly powerful application, as it can reveal the catalytic behavior of a single nanoparticle or even a single molecular complex.

While specific studies on the single-entity electrocatalysis of complexes derived from 2-(2-aminoethyl)pyridine were not found in the reviewed literature, the fundamental principles suggest their suitability for such investigations. The electroactivity of palladium, copper, and iron complexes with pyridine-based ligands is well-established. By immobilizing a single molecule of such a complex on a nano-electrode, it would be possible to study its individual catalytic cycles for reactions like oxygen reduction or hydrogen evolution. This would allow for a deeper understanding of the catalytic mechanism, free from the averaging effects inherent in traditional electrochemical studies. Given the modular nature of ligands derived from this compound, a systematic investigation could be designed to probe how subtle changes in the ligand structure affect the electrocatalytic activity at the single-molecule level.

C-C and C-O Bond Formation Reactions

The utility of transition metal catalysis in the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is a cornerstone of modern organic synthesis. Pyridine-containing ligands are frequently employed in these transformations due to their ability to coordinate with metal centers and modulate their electronic and steric properties, thereby influencing catalytic activity and selectivity. While direct and extensive research on the application of "2-(2-N-Boc-aminoethyl)pyridine" in C-C and C-O bond-forming reactions is not widely documented in publicly available literature, its structural motifs—a pyridine ring and a protected diamine-like side chain—suggest its potential as a ligand in such catalytic systems. The pyridine nitrogen can act as a σ-donor to the metal, while the bulky N-Boc protected side chain can influence the steric environment around the catalytic center.

C-C Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for constructing C-C bonds. The efficiency of these reactions often relies on the nature of the ligands coordinated to the palladium center. Pyridine derivatives have been successfully utilized as ligands in these transformations.

For instance, studies on Pd(II) complexes with various functionalized pyridine ligands have demonstrated their catalytic efficacy in the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. The electronic properties of the substituents on the pyridine ring can significantly impact the reaction yields. Research has shown that both electron-donating and electron-withdrawing groups on the pyridine ligand can lead to high to excellent yields of the corresponding biphenyl (B1667301) products, highlighting the versatility of such catalyst precursors. nih.gov

The general mechanism for a palladium-catalyzed cross-coupling reaction, like the Suzuki reaction, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A ligand such as "2-(2-N-Boc-aminoethyl)pyridine" could potentially coordinate to the palladium center and influence the rates of these elementary steps.

Below is a representative table of data from studies on palladium complexes with pyridine-derivative ligands in Suzuki-Miyaura cross-coupling reactions, which can serve as a model for the potential application of "2-(2-N-Boc-aminoethyl)pyridine".

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |

| 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 85 |

| 1-(4-Bromophenyl)ethan-1-one | 1-(1,1'-Biphenyl-4-yl)ethan-1-one | 74 |

Similarly, the Heck reaction, which couples an alkene with an aryl halide, is another key C-C bond-forming reaction catalyzed by palladium complexes. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. While specific data for "2-(2-N-Boc-aminoethyl)pyridine" in the Heck reaction is scarce, related PN ligands (containing both phosphorus and nitrogen donors) have been shown to be effective. researchgate.net The nitrogen atom of the pyridine in "2-(2-N-Boc-aminoethyl)pyridine" could potentially fulfill a similar role to the nitrogen in these PN ligands.

C-O Bond Formation Reactions

Copper-catalyzed cross-coupling reactions are prominent methods for the formation of C-O bonds, particularly in the synthesis of diaryl ethers. The use of diamine-based ligands has been instrumental in advancing these reactions, allowing them to proceed under milder conditions. nih.gov The "2-(2-N-Boc-aminoethyl)pyridine" molecule contains a structural feature reminiscent of a 1,2-diamine, which is known to be an effective ligand scaffold in copper-catalyzed C-N and C-O coupling reactions.

The Goldberg reaction, a copper-catalyzed C-O coupling, has been significantly improved by the use of diamine ligands, enabling the reaction of aryl halides with alcohols under milder conditions. nih.gov The general principle involves the coordination of the ligand to the copper center, which facilitates the coupling of the alcohol with the aryl halide.

Given the structural similarity, "2-(2-N-Boc-aminoethyl)pyridine" could potentially act as a ligand in copper-catalyzed C-O bond formation. The following table presents representative data for a copper-catalyzed C-O coupling reaction using a diamine-based ligand system, which illustrates the potential of such systems.

| Aryl Iodide | Phenol | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Phenol | Diphenyl ether | 85 |

| 4-Iodotoluene | Phenol | 4-Methyldiphenyl ether | 82 |

| 1-Iodo-4-methoxybenzene | Phenol | 4-Methoxydiphenyl ether | 88 |

| Iodobenzene | 4-Cresol | 1-Methyl-4-phenoxybenzene | 84 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 2-(2-N-Boc-aminoethyl) pyridine (B92270), DFT calculations have been instrumental in elucidating its fundamental properties.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the 2-(2-N-Boc-aminoethyl) pyridine molecule. This process, known as geometry optimization, identifies the lowest energy conformation. Conformational analysis further explores the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds and the associated energy landscape. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including other molecules and biological receptors.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for a quantitative assessment of its reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Analysis of Charge Distribution and Spectroscopic Parameters

DFT calculations also enable the mapping of the electron density distribution across the this compound molecule. This analysis reveals the partial charges on each atom, identifying electron-rich and electron-deficient regions. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to its chemical behavior and biological activity.

Furthermore, DFT can be used to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing these computationally predicted spectra with experimentally obtained data, researchers can confirm the molecule's structure and gain a more detailed understanding of its bonding and electronic environment.

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction of the molecule with specific biological targets, such as proteins or enzymes.

Ligand-Protein Binding Mode Analysis

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This analysis helps to identify the key amino acid residues in the protein that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Drug Design Implications

The insights gained from molecular docking and dynamics simulations have significant implications for drug design. By understanding how this compound interacts with a biological target, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, if the simulations reveal a specific hydrogen bond is crucial for binding, modifications can be made to the molecule to strengthen this interaction. This iterative process of computational modeling and chemical synthesis can accelerate the discovery and development of new drugs. The potential biological activity of this compound makes it a subject of interest for drug development and pharmacological research. cymitquimica.com

Prediction of Nucleophilicity and Reactivity Profiles for Substituted Pyridines

Theoretical studies often calculate global nucleophilicity based on the energies of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearchgate.net One common method defines the nucleophilicity index (N) by referencing the HOMO energy of the nucleophile against that of a standard electrophile, such as tetracyanoethylene (B109619) (TCE). ias.ac.in DFT calculations, for instance at the B3LYP/6-311G+(d,p) level of theory, are employed to determine these orbital energies. ias.ac.in

Research on a series of 4-substituted pyridines has demonstrated a strong correlation between theoretically calculated nucleophilicity values and experimental data, as well as with Hammett substituent constants (σ). ias.ac.in Electron-donating groups (EDGs) increase the energy of the HOMO, leading to a higher electron density on the nitrogen and thus greater nucleophilicity. Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy, decreasing nucleophilicity. nih.govmasterorganicchemistry.com

A computational study on various 4-substituted pyridines provides insight into how such groups affect nucleophilicity. Although data for the exact 2-(2-N-Boc-aminoethyl) isomer is not presented, values for structurally related compounds illustrate the governing principles. For example, 4-(boc-amino)pyridine (B48293) and 4-(2-aminoethyl)pyridine (B79904) both show enhanced nucleophilicity compared to unsubstituted pyridine due to the electron-donating nature of the substituent. ias.ac.in The position of the substituent also plays a critical role; while the electronic effect is generally more pronounced from the 4-position, a substituent at the 2-position can introduce steric hindrance that may modulate reactivity in addition to its electronic influence. researchgate.net

The reactivity profile of substituted pyridines in various reactions, such as electrophilic aromatic substitution or reactions at the nitrogen atom, can be rationalized by these computational models. rsc.org For instance, the regioselectivity of reactions on the pyridine ring is determined by a combination of electronic and steric factors, which can be computationally modeled. researchgate.net In the case of iron-catalyzed C-C coupling reactions, the catalytic activity of pyridinophane complexes was shown to be directly tunable by altering the electronic properties of the pyridine ring through 4-substitution, with electron-withdrawing groups leading to higher reaction yields. nih.gov

| Compound | Calculated Nucleophilicity (N) - Method II | Calculated Nucleophilicity (N) - Method IV |

|---|---|---|

| 4-bromopyridine | 0.59 | 1.66 |

| 4-pyridinecarboxaldehyde | 0.36 | 1.18 |

| 4-ethylpyridine | 0.74 | 1.95 |

| 4-(2-aminoethyl)pyridine | 0.74 | 1.97 |

| 4-(boc-amino)pyridine | 0.74 | 1.97 |

| 4-benzylpyridine | 0.72 | 1.94 |

Evaluation of Solvent Effects on Electronic Properties

The electronic properties and reactivity of molecules like This compound are significantly influenced by the surrounding solvent environment. Computational chemistry provides methods to evaluate these solvent effects, which can be broadly categorized into implicit and explicit solvent models. acs.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Isodensity Surface-Polarized Continuum Model (IPCM), treat the solvent as a continuous dielectric medium. acs.org These models are computationally efficient and effective for calculating properties like the solvation free energy, which in turn allows for the prediction of acid dissociation constants (pKa) in solution. acs.org For substituted pyridines, molecular orbital calculations using IPCM have been shown to reproduce the difference in solvation free energy between the neutral pyridine and its protonated pyridinium (B92312) ion in water, which is crucial for determining basicity. acs.org These studies reveal a linear correlation between theoretical pKa values in solution and the Onsager dielectric function of the solvent. acs.org

Explicit solvent models offer a more detailed and accurate picture by treating individual solvent molecules. Methods like sequential quantum mechanics/molecular mechanics (S-QM/MM) combine high-level QM calculations for the solute with MM force fields for the surrounding solvent molecules. rsc.org This approach is particularly important for systems where specific solute-solvent interactions, such as hydrogen bonds, play a critical role.

Studies on ruthenium-polypyridine complexes in aqueous solution highlight the importance of explicit solvent effects. rsc.org While implicit models can capture general geometric and electronic changes upon solvation, explicit models are often necessary to accurately describe electronic excitations. Accounting for the polarization effects from the first solvation shell and the explicit treatment of hydrogen bonds at the QM level has been shown to be essential for correctly describing the energy of metal-to-ligand charge-transfer (MLCT) bands in absorption spectra. rsc.org The structural changes induced by the solvent are not solely correlated to the total charge of the molecule but also to specific solute-solvent interactions.

Advanced Spectroscopic and Analytical Research Methodologies for 2 2 N Boc Aminoethyl Pyridine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-N-Boc-aminoethyl) pyridine (B92270). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the pyridine ring protons, the ethyl bridge protons, and the protons of the tert-butyloxycarbonyl (Boc) protecting group. The chemical shifts and coupling constants of the pyridyl protons are indicative of a 2-substituted pyridine ring. The ethyl bridge typically displays two triplet signals, corresponding to the two inequivalent methylene (B1212753) groups. A broad singlet is also observed for the N-H proton of the carbamate (B1207046) group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. This includes the distinct resonances for the pyridine ring carbons, the ethyl carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

While specific NMR data for 2-(2-N-Boc-aminoethyl) pyridine is not widely published, data for the closely related analogue, tert-butyl (pyridin-2-ylmethyl)carbamate, provides valuable insight. rsc.org

Table 1: ¹H and ¹³C NMR Data for tert-Butyl (pyridin-2-ylmethyl)carbamate in CDCl₃ rsc.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H (ortho) | 8.52 (s, 1H) | 157.65 |

| Pyridine H (para) | 7.65 (d, J = 8Hz, 1H) | 156.05 |

| Pyridine H (meta) | 7.27 (d, J = 4Hz, 1H) | 148.95 |

| Pyridine H (meta) | 7.17 (d, J = 4Hz, 1H) | 136.66 |

| NH | 5.89 (bs, 1H) | 122.10 |

| CH₂ | 4.45 (s, 2H) | 121.56 |

| C(CH₃)₃ | 1.46 (s, 9H) | 79.29 |

| C(CH₃)₃ | 45.68 |

Data is for tert-butyl (pyridin-2-ylmethyl)carbamate, a close structural analogue.

Conformational analysis, particularly concerning the orientation of the Boc group and the ethyl side chain relative to the pyridine ring, can be investigated using advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). wikipedia.org NOE experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. wikipedia.org For instance, irradiation of the pyridine ring protons could lead to NOE enhancements on the ethyl bridge protons, confirming a folded or extended conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and analyzing its vibrational modes. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key vibrational frequencies for this molecule include:

N-H Stretching: A prominent band in the IR spectrum, typically around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group and the Boc group appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl group in the Boc protector.

Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the pyridine ring.

C-N Stretching: The C-N stretching vibrations of the ethylamine (B1201723) and carbamate moieties appear in the fingerprint region of the spectrum.

A detailed vibrational analysis, supported by Density Functional Theory (DFT) calculations, has been performed on the similar molecule 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, providing a reliable reference for the expected vibrational modes of this compound. researchgate.net

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine researchgate.net

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

|---|---|---|---|

| N-H Stretch | 3424 | - | 3488 |

| Aromatic C-H Stretch | 3101 | 3073 | 3089 |

| Aliphatic C-H Stretch | 2979 | 2980 | 2986 |

| C=O Stretch | 1738 | 1735 | 1756 |

| Pyridine Ring Stretch | 1589 | 1590 | 1594 |

| Pyridine Ring Stretch | 1466 | 1470 | 1472 |

Data is for a closely related brominated analogue.

Mass Spectrometry Techniques in Purity Assessment and Structural Characterization

Mass spectrometry (MS) is a critical tool for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound (m/z = 222.29) is expected to undergo characteristic fragmentation. Key fragmentation pathways include:

Loss of the Boc group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (100 amu), resulting in a fragment ion corresponding to the protonated 2-(2-aminoethyl)pyridine (B145717) at m/z 123.

Loss of isobutylene (B52900): A common fragmentation for Boc-protected amines is the loss of isobutylene (56 amu) to give a carbamic acid intermediate, which can then decarboxylate.

Loss of the tert-butyl group: Fragmentation can occur with the loss of the tert-butyl cation (57 amu).

Pyridine ring fragmentation: Cleavage of the ethyl side chain from the pyridine ring can lead to a pyridylmethyl cation at m/z 92.

The mass spectrum of the parent compound, 2-(2-aminoethyl)pyridine, shows a prominent molecular ion peak at m/z 122 and a base peak at m/z 93, corresponding to the loss of an ethylamine radical. nih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 222 | [M]⁺ | Molecular Ion |

| 166 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 123 | [M - Boc]⁺ | Loss of the Boc group |

| 93 | [C₅H₄NCH₂]⁺ | Cleavage of the C-C bond in the ethyl chain |

X-ray Crystallography for Solid-State Structure Determination of Analogues and Complexes

For instance, the crystal structure of N,N′-bis[2-(2-pyridyl)ethyl]pyridine-2,6-dicarboxamide monohydrate reveals extensive intramolecular hydrogen bonding. rsc.org The study of a related tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate shows the conformation of the Boc-protected amine in the solid state. mdpi.com

Furthermore, the coordination of the parent ligand, 2-(2-aminoethyl)pyridine, to metal centers has been studied, as in the case of bis[2-(2-aminoethyl)pyridine]di-isothiocyanatonickel(II). rsc.org These studies demonstrate the bidentate coordination of the ligand through the pyridine nitrogen and the amino nitrogen. It is expected that this compound would exhibit similar coordination behavior upon deprotection or act as a monodentate ligand through the pyridine nitrogen while the Boc group remains intact. The study of iron(II) complexes with related bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands also provides valuable information on the coordination geometry and spin-state properties that can be influenced by the ligand structure. leeds.ac.uk

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-butyl (pyridin-2-ylmethyl)carbamate |

| 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine |

| 2-(2-aminoethyl)pyridine |

| N,N′-bis[2-(2-pyridyl)ethyl]pyridine-2,6-dicarboxamide monohydrate |

| tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate |

| bis[2-(2-aminoethyl)pyridine]di-isothiocyanatonickel(II) |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-N-Boc-aminoethyl)pyridine with high yield and purity?

Answer:

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the primary amine of 2-(2-aminoethyl)pyridine. A common approach is to react the amine with di-tert-butyl dicarbonate (Boc anhydride) under mild alkaline conditions (e.g., in the presence of triethylamine or DMAP) in a solvent like dichloromethane or THF . Key considerations include:

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.

- Yield optimization : Monitor reaction progress via TLC or LC-MS to ensure complete Boc protection.

Basic: How can spectroscopic techniques confirm the structure and purity of 2-(2-N-Boc-aminoethyl)pyridine?

Answer:

- NMR :

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. The pyridine ring protons resonate between 7.1–8.6 ppm, while the ethylamine chain shows signals at ~3.3 ppm (CH₂ adjacent to N-Boc) and ~2.8 ppm (CH₂ adjacent to pyridine) .

- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm.

- IR : A strong absorption at ~1680–1720 cm⁻¹ confirms the Boc carbonyl group .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₉N₂O₂, exact mass 223.14).

Advanced: How does the Boc group influence conformational dynamics in pH-responsive molecular switches?

Answer:

The Boc group stabilizes the amine against protonation, enabling controlled pH-triggered switching. In derivatives like 2-(2-hydroxyphenyl)pyridine, the Boc group restricts rotational freedom, as shown by B3LYP/6-31G* calculations . Key findings:

- Energy barriers : Rotational barriers increase by ~5–10 kcal/mol compared to unprotected amines, favoring unidirectional rotation in molecular switches.

- pH sensitivity : Deprotection with TFA (trifluoroacetic acid) restores pH-responsive behavior, allowing reversible protonation of the amine .

Advanced: What computational methods are effective for studying rotational barriers in Boc-protected pyridine derivatives?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G* to model energy profiles of dihedral angle rotations (e.g., θN–C–C–C(O)) .

- Solvent effects : Include implicit solvation models (e.g., PCM for water or DMSO) to mimic experimental conditions.

- Transition state analysis : IRC (intrinsic reaction coordinate) calculations validate unidirectional rotation pathways.

Basic: What safety protocols are critical when handling 2-(2-N-Boc-aminoethyl)pyridine?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood due to potential respiratory irritation.

- Waste disposal : Collect organic waste separately and neutralize acidic deprotection byproducts (e.g., TFA) before disposal .

Advanced: How to resolve contradictory data on the stability of Boc-protected derivatives under varying pH?

Answer:

Contradictions often arise from solvent or temperature effects. Methodological steps include:

- Controlled hydrolysis : Monitor Boc deprotection kinetics via HPLC at pH 1–3 (HCl or TFA) and pH 7–9 (phosphate buffer).

- Structural analogs : Compare with tert-butyl esters to differentiate hydrolysis pathways.

- Computational validation : Use DFT to predict protonation states and stability under specific pH conditions .

Advanced: How can 2-(2-N-Boc-aminoethyl)pyridine be integrated into supramolecular assemblies?

Answer:

The pyridine moiety acts as a ligand for metal coordination (e.g., Ir, Ru), enabling applications in catalysis or photodynamic therapy. Steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.